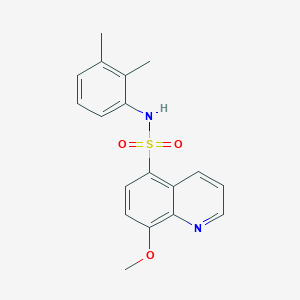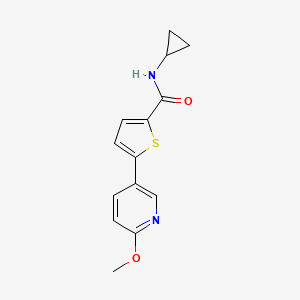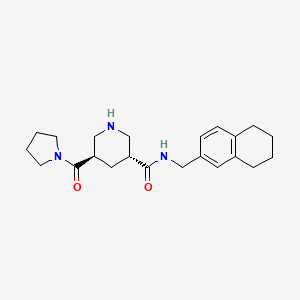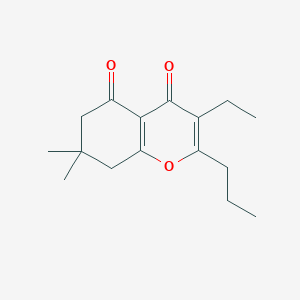
N-(2,3-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multiple steps, including the reaction of suitable phenyl or quinoline precursors with sulfonyl chlorides, amidation reactions, and sometimes, catalyzed cyclocondensation reactions. A study by Hayun et al. (2012) describes a related synthesis process involving quinazolinone derivatives, providing insights into the potential synthetic pathways that might be applicable to N-(2,3-Dimethylphenyl)-8-methoxyquinoline-5-sulfonamide (Hayun, M., Hanafi, M., Yanuar, A., & Hudiyono, S., 2012). These processes typically involve nucleophilic substitution reactions, followed by sulfonamide bond formation under specific conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their chemical behavior and biological activity. Structural elucidation often involves spectroscopic methods such as IR, NMR, and mass spectrometry. For instance, compounds synthesized in related studies have had their structures confirmed through comprehensive spectral analysis, highlighting the importance of these techniques in confirming the molecular structure of N-(2,3-Dimethylphenyl)-8-methoxyquinoline-5-sulfonamide derivatives (Hayun et al., 2012).
Chemical Reactions and Properties
Sulfonamides, including N-(2,3-Dimethylphenyl)-8-methoxyquinoline-5-sulfonamide, can undergo various chemical reactions, influenced by their functional groups. These reactions might include sulfonation, nitration, and coupling reactions, which can modify the chemical structure and, consequently, the biological activity of the compound. Studies on related sulfonamides provide insights into possible reactions, such as the synthesis of enzyme inhibitors and other biologically active derivatives (Abbasi et al., 2018).
Physical Properties Analysis
The physical properties of N-(2,3-Dimethylphenyl)-8-methoxyquinoline-5-sulfonamide, including solubility, melting point, and crystalline structure, are essential for its application in various fields. These properties are determined by the compound's molecular structure and can significantly affect its functionality and suitability for specific applications. Studies like those conducted by Celik et al. (2015) on similar compounds offer valuable information on the physical properties that could be expected for N-(2,3-Dimethylphenyl)-8-methoxyquinoline-5-sulfonamide (Celik, I., Akkurt, M., Jarrahpour, A., Rad, J. A., & Çelik, Ö., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the sulfonamide group and the specific substituents on the phenyl and quinoline rings. Research on sulfonamides often explores their potential as enzyme inhibitors, highlighting the importance of understanding these chemical properties for therapeutic applications (Abbasi et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-6-4-8-15(13(12)2)20-24(21,22)17-10-9-16(23-3)18-14(17)7-5-11-19-18/h4-11,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMJYFMMNAKAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(tetrahydro-2H-pyran-3-ylamino)sulfonyl]-N-(2-thienylmethyl)benzamide](/img/structure/B5627144.png)

![4,7-dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5627154.png)

![N-benzyl-2-[(1-benzyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5627158.png)

![2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-6-methoxyphenol](/img/structure/B5627170.png)
![N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5627177.png)
![9-(biphenyl-2-ylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5627186.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5627187.png)
![2-(dimethylamino)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5627200.png)
![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5627217.png)

